molecular formula C11H8BrFS B8300411 2-Bromo-5-(4-fluorobenzyl)thiophene

2-Bromo-5-(4-fluorobenzyl)thiophene

Cat. No. B8300411
M. Wt: 271.15 g/mol
InChI Key: PMLOYQTXZRLCIM-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-fluorobenzyl)thiophene is a useful research compound. Its molecular formula is C11H8BrFS and its molecular weight is 271.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-(4-fluorobenzyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(4-fluorobenzyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-5-(4-fluorobenzyl)thiophene

Molecular Formula

C11H8BrFS

Molecular Weight

271.15 g/mol

IUPAC Name

2-bromo-5-[(4-fluorophenyl)methyl]thiophene

InChI

InChI=1S/C11H8BrFS/c12-11-6-5-10(14-11)7-8-1-3-9(13)4-2-8/h1-6H,7H2

InChI Key

PMLOYQTXZRLCIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(S2)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a -78° C. solution of LDA (19.3 mmol) in THF was added 2-bromothiophene (3.00 g, 18.4 mmol) and the reaction mixture was stirred for 15 min. A solution of 4-fluorobenzyl bromide (3.65 g, 19.3 mmol) in THF (1 mL) was added dropwise and the reaction mixture was warmed slowly to ambient temperature and stirred for 70 hours. The reaction mixture was poured into 0.5N aqueous HCl and extracted twice with ether. The combined organic layers were washed with saturated aqueous NaHCO3 (2×) and brine, dried over MgSO4, filtered, and concentrated in vacuo. Chromatography on silica gel (hexanes, then 3% ether/hexanes) gave 2-bromo-5-(4-fluorophenylmethyl)thiophene (2.25 g, 45%).
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19.3 mmol
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3 g
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3.65 g
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1 mL
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Synthesis routes and methods II

Procedure details

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CC(C)[N-]C(C)C
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Synthesis routes and methods III

Procedure details

The above thiophene (9.61 g, 50.0 mmol) was brominated using N-bromosuccinimide (8.90 g, 50.0 mmol) in CHCl3 and CH3COOH (1:1) to provide 13.3 g (98%) of the title compound.
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9.61 g
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8.9 g
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Yield
98%

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